4,4',4''-(Benzene-1,3,5-triyltris(oxy))tribenzaldehyde

Catalog No.
S15859349
CAS No.
1071141-47-3
M.F
C27H18O6
M. Wt
438.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4',4''-(Benzene-1,3,5-triyltris(oxy))tribenzalde...

CAS Number

1071141-47-3

Product Name

4,4',4''-(Benzene-1,3,5-triyltris(oxy))tribenzaldehyde

IUPAC Name

4-[3,5-bis(4-formylphenoxy)phenoxy]benzaldehyde

Molecular Formula

C27H18O6

Molecular Weight

438.4 g/mol

InChI

InChI=1S/C27H18O6/c28-16-19-1-7-22(8-2-19)31-25-13-26(32-23-9-3-20(17-29)4-10-23)15-27(14-25)33-24-11-5-21(18-30)6-12-24/h1-18H

InChI Key

CDLRYKNOTAJXLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)OC2=CC(=CC(=C2)OC3=CC=C(C=C3)C=O)OC4=CC=C(C=C4)C=O

4,4',4''-(Benzene-1,3,5-triyltris(oxy))tribenzaldehyde is a complex organic compound characterized by its unique structural features. It consists of a central benzene ring that is substituted with three aldehyde groups and three ether linkages connecting it to additional benzene rings. The molecular formula for this compound is C27H18O9C_{27}H_{18}O_9, and it has a molecular weight of approximately 486.44 g/mol. This compound is also known by various names including 4,4',4''-tris(4-formylphenoxy)-1,3,5-tri(oxy)benzene and has a CAS number of 1071125-59-1 .

The reactivity of 4,4',4''-(Benzene-1,3,5-triyltris(oxy))tribenzaldehyde primarily involves nucleophilic addition reactions typical of aldehydes. It can undergo condensation reactions with amines to form imines or with alcohols to yield acetals. Additionally, the aldehyde groups can participate in oxidation reactions to form carboxylic acids or can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

The synthesis of 4,4',4''-(Benzene-1,3,5-triyltris(oxy))tribenzaldehyde can be achieved through several methods:

  • Starting Materials: The synthesis typically begins with phloroglucinol or similar phenolic compounds.
  • Esterification: The hydroxyl groups are converted into ether linkages with appropriate benzoyl chlorides.
  • Formylation: The introduction of aldehyde groups can be accomplished through formylation reactions using reagents such as paraformaldehyde in the presence of acid catalysts.
  • Purification: The final product is purified via recrystallization or chromatography techniques .

This compound has potential applications in various fields:

  • Material Science: Due to its unique structure and properties, it may be used in the development of advanced materials such as polymers or nanocomposites.
  • Pharmaceuticals: Its structural characteristics suggest potential use in drug design, particularly in creating compounds with specific biological activities.
  • Dyes and Pigments: The compound's ability to absorb light may make it suitable for use in dyes or pigments for various applications.

Interaction studies involving 4,4',4''-(Benzene-1,3,5-triyltris(oxy))tribenzaldehyde are essential for understanding its behavior in biological systems and materials science. These studies typically focus on:

  • Binding Affinities: Evaluating how well the compound interacts with specific biological targets (e.g., proteins or enzymes).
  • Stability Assessments: Investigating how environmental factors affect the stability and reactivity of the compound.
  • Toxicological Profiles: Understanding any potential toxic effects when interacting with biological systems.

Several compounds share structural similarities with 4,4',4''-(Benzene-1,3,5-triyltris(oxy))tribenzaldehyde. Here are some notable examples:

Compound NameMolecular FormulaCAS NumberKey Features
4,4',4''-(Benzene-1,3,5-triyltris(oxy))tribenzoic acidC27H18O9C_{27}H_{18}O_91071125-59-1Contains carboxylic acid groups instead of aldehydes
4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzaldehydeC33H18O3C_{33}H_{18}O_32289758-98-9Features ethyne linkages instead of ether linkages
1,3,5-Tris(benzyloxy)benzeneC21H22O3C_{21}H_{22}O_379831-88-2Contains benzyloxy substituents instead of phenolic ethers

Uniqueness

The uniqueness of 4,4',4''-(Benzene-1,3,5-triyltris(oxy))tribenzaldehyde lies in its specific arrangement of functional groups (aldehydes and ethers) which may impart distinct chemical reactivity and biological activity compared to similar compounds. Its star-shaped structure enhances its potential as a building block for more complex molecular architectures in material science and medicinal chemistry.

XLogP3

4.9

Hydrogen Bond Acceptor Count

6

Exact Mass

438.11033829 g/mol

Monoisotopic Mass

438.11033829 g/mol

Heavy Atom Count

33

Dates

Modify: 2024-08-15

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